molecular formula C20H23FN2O2 B5759917 2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B5759917
M. Wt: 342.4 g/mol
InChI Key: WJRGEXXNYQCINC-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. These compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Phenoxyethanone Backbone: This can be achieved by reacting 2,6-dimethylphenol with an appropriate ethanone derivative under basic conditions.

    Introduction of the Piperazine Moiety: The phenoxyethanone intermediate is then reacted with 4-(2-fluorophenyl)piperazine in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.

    Reduction: Reduction reactions may target the carbonyl group in the ethanone backbone.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for conditions such as anxiety or depression.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylphenoxy)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(2,6-Dimethylphenoxy)-1-[4-(2-bromophenyl)piperazin-1-yl]ethanone

Uniqueness

The presence of the fluorine atom in 2-(2,6-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone may enhance its lipophilicity and metabolic stability compared to its chloro or bromo analogs, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15-6-5-7-16(2)20(15)25-14-19(24)23-12-10-22(11-13-23)18-9-4-3-8-17(18)21/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRGEXXNYQCINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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